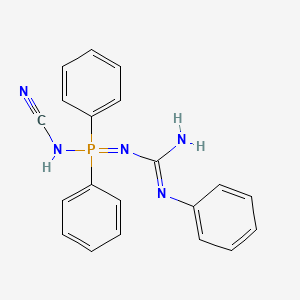
N-Cyano-P,P-diphenyl-N'-(N'-phenylcarbamimidoyl)phosphinimidic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide is a chemical compound with the molecular formula C20H18N5P. This compound is known for its unique structure, which includes a cyano group, diphenyl groups, and a phosphinimidic amide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide involves the visible-light-induced decarboxylation of dioxazolones. This reaction is carried out in the presence of an external catalyst-free system, utilizing visible light as a renewable energy source. The reaction conditions are mild, and the process is environmentally friendly, making it an attractive method for producing this compound .
Industrial Production Methods
While specific industrial production methods for N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide are not widely documented, the principles of green chemistry and sustainable synthesis are likely to be employed. The use of visible light and catalyst-free conditions aligns with the goals of reducing environmental impact and improving efficiency in industrial processes .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound’s properties make it suitable for use in material science, including the development of new materials with specific characteristics
Mechanism of Action
The mechanism by which N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to form bonds with various molecules, influencing their behavior and function. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
P,P-diphenyl-N,N’-bis(®-1-phenylethyl)phosphinimidic amide: This compound shares a similar phosphinimidic amide structure but differs in its substituents.
Dioxazolones: These compounds are precursors in the synthesis of phosphinimidic amides and share some structural similarities.
Uniqueness
N-Cyano-P,P-diphenyl-N’-(N’-phenylcarbamimidoyl)phosphinimidic amide is unique due to its combination of a cyano group, diphenyl groups, and a phosphinimidic amide moiety. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds .
Properties
CAS No. |
834878-00-1 |
|---|---|
Molecular Formula |
C20H18N5P |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[(cyanoamino)-diphenyl-λ5-phosphanylidene]-2-phenylguanidine |
InChI |
InChI=1S/C20H18N5P/c21-16-23-26(18-12-6-2-7-13-18,19-14-8-3-9-15-19)25-20(22)24-17-10-4-1-5-11-17/h1-15,23H,(H2,22,24) |
InChI Key |
VZSMLYXEGFYQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


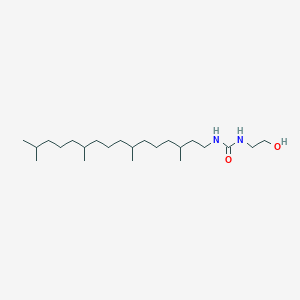
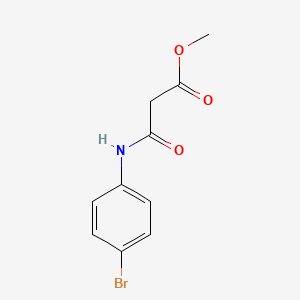
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
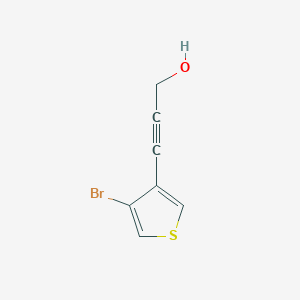

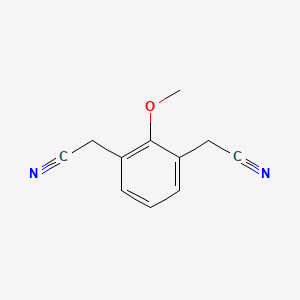
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
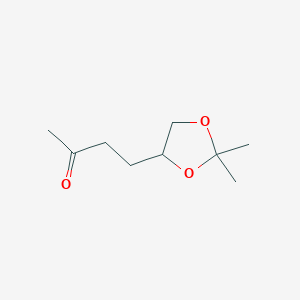
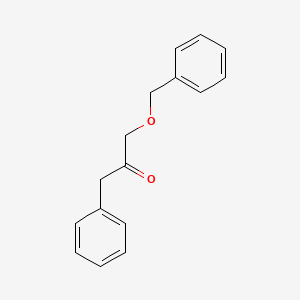

![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
